In-Depth Technical Guide: (S)-2-Amino-5-Cyclohexylpentanoic Acid in Peptidomimetic Drug Design
In-Depth Technical Guide: (S)-2-Amino-5-Cyclohexylpentanoic Acid in Peptidomimetic Drug Design
Executive Summary
The transition from natural peptides to metabolically stable peptidomimetics requires the strategic incorporation of unnatural amino acids (UAAs). (S)-2-Amino-5-cyclohexylpentanoic acid (CAS: 768366-86-5) is a highly specialized, non-proteinogenic aliphatic amino acid designed to overcome the inherent pharmacokinetic limitations of native peptides. By featuring an extended 3-carbon alkyl chain terminating in a bulky cyclohexyl ring, this UAA provides a unique combination of deep hydrophobic anchoring and severe steric shielding.
In my experience optimizing peptide therapeutics, replacing natural aliphatic residues (such as Leucine or Isoleucine) with (S)-2-amino-5-cyclohexylpentanoic acid is a decisive strategy for enhancing both target receptor affinity and in vivo plasma half-life. This guide details the structural logic, mechanistic advantages, and self-validating experimental workflows required to successfully integrate this compound into your drug development pipeline.
Physicochemical Profile & Structural Logic
Understanding the physical properties of (S)-2-amino-5-cyclohexylpentanoic acid is critical for predicting its behavior during Solid-Phase Peptide Synthesis (SPPS) and its ultimate pharmacodynamic impact.
Quantitative Data Summary
| Property | Specification |
| Chemical Name | (S)-2-Amino-5-cyclohexylpentanoic acid |
| CAS Number | 768366-86-5 |
| Molecular Formula | C11H21NO2 |
| Molecular Weight | 199.29 g/mol |
| SMILES | NC(CCCC1CCCCC1)C(=O)O |
| CLogP | 0.584 |
| Physical Form | Solid |
| Typical Purity (HPLC) | ≥ 98% |
Data supported by compound specifications from and [1].
The Causality of Structural Design
The molecular architecture of this compound is deliberate. The three-methylene linker (
Mechanistic Role in Peptidomimetics
The integration of (S)-2-amino-5-cyclohexylpentanoic acid into a peptide sequence triggers two parallel mechanistic pathways that directly enhance the molecule's therapeutic viability.
Fig 1. Mechanistic pathways of target affinity and proteolytic resistance.
Proteolytic Resistance via Steric Shielding
Endopeptidases require precise spatial geometry to nucleophilically attack the peptide backbone. The bulky, non-planar nature of the cyclohexyl ring creates a significant steric exclusion zone. When incorporated adjacent to a scissile bond, the spatial volume occupied by the cyclohexyl moiety physically obstructs the enzyme's catalytic triad from achieving the necessary transition-state geometry, thereby halting degradation.
Enhanced Target Affinity via Lipophilic Anchoring
The extended aliphatic chain increases the localized lipophilicity of the peptide. This drives the partitioning of the peptide into lipid membranes and enhances binding to deep, hydrophobic receptor clefts that shorter natural amino acids simply cannot reach.
Experimental Workflows: Synthesis & Validation
To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems . Every critical step includes an internal check to prevent downstream failures.
Protocol 1: Fmoc-Solid Phase Peptide Synthesis (SPPS)
When coupling Fmoc-(S)-2-amino-5-cyclohexylpentanoic acid, steric hindrance at the distal end of the side chain can occasionally reduce coupling kinetics in highly substituted sequences. Therefore, we deliberately select the highly reactive aminium salt HATU over standard HBTU to accelerate the formation of the active ester.
Fig 2. SPPS workflow for integrating (S)-2-amino-5-cyclohexylpentanoic acid.
Step-by-Step Methodology:
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Resin Preparation: Swell the chosen resin (e.g., Rink Amide) in Dimethylformamide (DMF) for 30 minutes.
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Deprotection: Treat the resin with 20% Piperidine in DMF (2 × 10 min) to remove the N-terminal Fmoc group. Wash thoroughly with DMF (5 × 1 min).
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Activation & Coupling:
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Pre-activate 4.0 equivalents of Fmoc-(S)-2-amino-5-cyclohexylpentanoic acid with 3.9 equivalents of HATU and 8.0 equivalents of DIPEA in DMF for 3 minutes.
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Add the activated mixture to the resin and agitate for 60–90 minutes at room temperature.
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Self-Validation Check (Kaiser Test): Extract a few resin beads and perform a Kaiser test.
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Logic: A negative result (colorless/yellow beads) validates complete coupling. A positive result (blue beads) dictates an immediate re-coupling cycle. Do not proceed until the test is negative; this ensures sequence fidelity and prevents deletion sequences.
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Cleavage: Cleave the peptide from the resin using a cocktail of TFA/TIPS/H2O (95:2.5:2.5) for 2 hours. Precipitate in cold diethyl ether.
Protocol 2: Plasma Stability & Degradation Kinetics Assay
To prove that the incorporation of the UAA actually confers proteolytic stability, you must run a comparative plasma stability assay.
Step-by-Step Methodology:
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Preparation: Prepare a 10 mM stock of the UAA-modified peptide and a wild-type control peptide (e.g., substituting the UAA with natural Leucine) in DMSO.
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Incubation: Dilute the peptides to a final concentration of 5 µM in pre-warmed (37°C) human blood plasma.
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Self-Validation Check (Internal Control): The wild-type control acts as an internal system validation.
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Logic: If the wild-type peptide does not degrade rapidly, the plasma batch is enzymatically inactive (often due to improper storage or freeze-thaw cycles), invalidating the run. The assay is only valid if the wild-type degrades as expected.
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Quenching: At time points 0, 1, 2, 4, 8, and 24 hours, extract 50 µL aliquots and immediately quench by adding 150 µL of ice-cold acetonitrile containing a stable-isotope-labeled Internal Standard (IS).
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Quantification: Centrifuge at 14,000 rpm for 10 minutes to pellet precipitated plasma proteins. Analyze the supernatant via LC-MS/MS (MRM mode) to calculate the half-life (
).
Analytical Characterization Standards
For regulatory and publication standards, the synthesized UAA-containing peptide must be rigorously characterized:
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RP-HPLC: Due to the high lipophilicity of the cyclohexyl group, expect a significant rightward shift in retention time compared to the wild-type peptide. Use a C18 column with a shallow gradient of Acetonitrile (0.1% TFA) in Water (0.1% TFA).
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High-Resolution Mass Spectrometry (HRMS): Confirm the exact mass. The theoretical monoisotopic mass addition for the (S)-2-amino-5-cyclohexylpentanoic acid residue (minus
for the peptide bond) is 181.1467 Da.
